molecular formula C20H22FN5O8S B12397755 Antitubercular agent-23

Antitubercular agent-23

Cat. No.: B12397755
M. Wt: 511.5 g/mol
InChI Key: QYYHUYWUNFESFB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-23 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of the bacteria, making it a valuable addition to the arsenal of antitubercular drugs. The development of new antitubercular agents is crucial due to the emergence of drug-resistant strains of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-23 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route includes the reaction of substituted heteroaryl aldehydes with acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic benefits.

Scientific Research Applications

Antitubercular agent-23 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt bacterial replication.

    Medicine: Explored as a potential treatment for drug-resistant tuberculosis strains, with ongoing clinical trials to assess its efficacy and safety.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of antitubercular agent-23 involves inhibiting the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison: Antitubercular agent-23 stands out due to its unique mechanism of action and its efficacy against drug-resistant strains. Unlike some of the first-line drugs, it targets different pathways, reducing the likelihood of cross-resistance. Additionally, its synthetic versatility allows for the development of various derivatives, each with potential therapeutic benefits .

Properties

Molecular Formula

C20H22FN5O8S

Molecular Weight

511.5 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H22FN5O8S/c1-35(31,32)24-8-6-23(7-9-24)16-3-2-13(10-15(16)21)25-12-14(33-20(25)28)11-22-19(27)17-4-5-18(34-17)26(29)30/h2-5,10,14H,6-9,11-12H2,1H3,(H,22,27)/t14-/m0/s1

InChI Key

QYYHUYWUNFESFB-AWEZNQCLSA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.